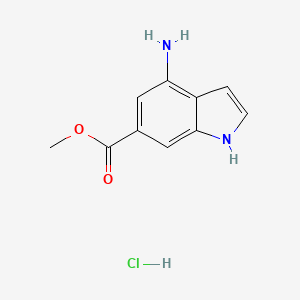
Methyl 4-amino-6-indolecarboxylate hydrochloride
Descripción general
Descripción
“Methyl 4-amino-6-indolecarboxylate hydrochloride” is a chemical compound with the CAS Number: 1235138-34-7 . Its molecular weight is 226.66 and its IUPAC name is methyl 4-amino-1H-indole-6-carboxylate hydrochloride . It is stored at a temperature of +4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O2.ClH/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6;/h2-5,12H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Conformationally Constrained Tryptophan Derivatives: Novel 3,4-fused tryptophan analogues, including Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, were synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, which include derivatives of Methyl 4-amino-6-indolecarboxylate hydrochloride, feature a ring bridging the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Antitumor Activity
- Synthesis and Antitumor Activity of Indole Derivatives: A study on the synthesis of various indole derivatives demonstrated their potential as antineoplastic agents. This included the evaluation of compounds like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for their antitumor activity in vitro and in vivo, suggesting a new class of antineoplastic agents that may include this compound or its derivatives (Nguyen et al., 1990).
Fluorescent and Infrared Probes
- Ester-Derivatized Indoles as Probes: Tryptophan derivatives, including ester-derivatized indoles potentially related to this compound, have been explored as biological probes. These indoles, exhibiting fluorescence in different solvents, can be used as spectroscopic probes for studying local protein environments, aiding in biological and chemical research (Huang et al., 2018).
Green Chemistry and Corrosion Inhibition
- Spiro Derivatives as Corrosion Inhibitors: Research into Spiro derivatives, related to indole chemistry, has led to the development of novel green corrosion inhibitors for mild steel in hydrochloric acid medium. These inhibitors, synthesized using green chemistry principles, demonstrated high efficiency and a strong correlation between theoretical and experimental results, implying potential applications for compounds like this compound in corrosion inhibition (Gupta et al., 2018).
Safety and Hazards
The safety information available indicates that there are no GHS (Globally Harmonized System of Classification and Labelling of Chemicals) symbols associated with "Methyl 4-amino-6-indolecarboxylate hydrochloride" . For more detailed safety information, please refer to the MSDS (Material Safety Data Sheet) provided by the manufacturer .
Propiedades
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6;/h2-5,12H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYUVWSZONRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)
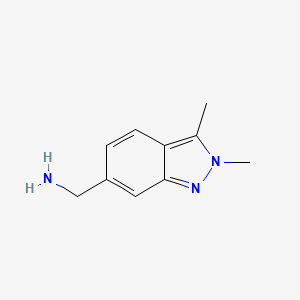
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
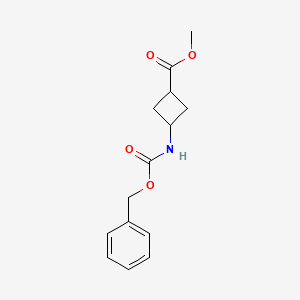

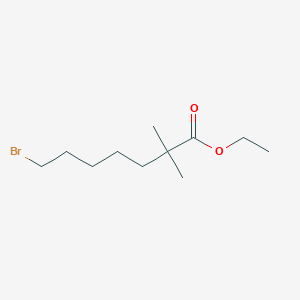
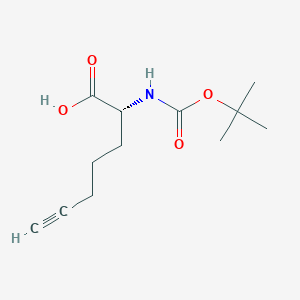
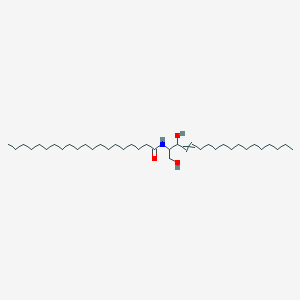
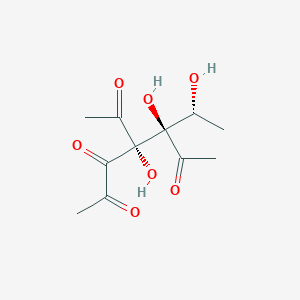
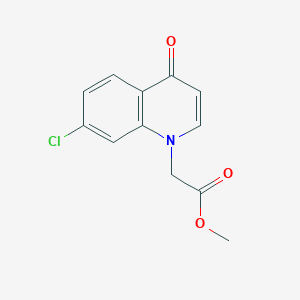
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)